molecular formula C11H19NO4 B591709 (4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate CAS No. 694439-03-7

(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate

Cat. No.: B591709
CAS No.: 694439-03-7
M. Wt: 229.276
InChI Key: YTGMDYKVUYMIQK-DTORHVGOSA-N
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Description

Background and Significance in Heterocyclic Chemistry

Heterocyclic compounds represent one of the most fundamental and versatile classes of organic molecules in modern chemistry, characterized by the presence of at least one heteroatom within a cyclic ring structure. These compounds play a pivotal role across multiple scientific disciplines, including chemistry, biology, and materials science, due to their unique electronic properties and structural diversity. The significance of heterocyclic compounds in contemporary research cannot be overstated, as they serve as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, functional materials, and other specialized organic molecules.

The electronic properties conferred by heteroatoms such as nitrogen, oxygen, and sulfur create distinctive reactivity patterns and physicochemical characteristics that make heterocyclic compounds indispensable in drug design and development. Statistical analysis reveals that at least 60% of commercial pharmaceuticals contain heterocyclic structures, demonstrating their central importance in medicinal chemistry. Furthermore, more than 85% of all biologically-active chemical entities incorporate heterocyclic motifs, reflecting their crucial role in biological systems and therapeutic applications.

The compound (4aR,7aS)-tert-Butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate exemplifies the structural complexity achievable through heterocyclic chemistry. This bicyclic system incorporates both nitrogen and oxygen heteroatoms within fused ring systems, creating a scaffold with unique three-dimensional properties and potential for diverse chemical modifications. The presence of multiple heteroatoms enhances the compound's ability to participate in hydrogen bonding, metal coordination, and other intermolecular interactions that are essential for biological activity.

Research in heterocyclic chemistry has demonstrated that nitrogen-containing heterocycles, in particular, serve as privileged scaffolds in the composition of biologically active natural and synthetic molecules. The versatility of these compounds extends beyond their biological applications, as they also find utility in the development of advanced materials, catalysts, and other functional systems where precise molecular recognition and reactivity are required.

Historical Context of Dioxino-Pyrrole Chemistry

The historical development of pyrrole chemistry traces back to the pioneering work of Runge in 1834, who first discovered pyrrole through the distillation of coal tar. This initial discovery marked the beginning of a rich field of heterocyclic chemistry that would eventually encompass the sophisticated bicyclic systems represented by dioxino-pyrrole derivatives. Anderson subsequently obtained the first pure sample of pyrrole from bone oil distillation in 1857, and the structural determination was completed by Baeyer and Emmerling in 1870, establishing pyrrole as a five-membered heterocycle containing nitrogen.

The evolution from simple pyrrole structures to complex fused ring systems like dioxino-pyrroles represents a significant advancement in synthetic organic chemistry. The development of methodologies for creating bicyclic and polycyclic heterocyclic systems has been driven by the recognition that such structures often exhibit enhanced biological activity and improved pharmacological properties compared to their monocyclic counterparts. The incorporation of oxygen heteroatoms alongside nitrogen in fused ring systems creates additional opportunities for molecular recognition and binding interactions.

Contemporary research in dioxino-pyrrole chemistry has been facilitated by advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions, heterogeneous catalysis, and green chemistry approaches. These developments have enabled chemists to access increasingly complex heterocyclic structures with precise control over stereochemistry and substitution patterns. The emergence of biocatalytic methods has further expanded the synthetic toolbox available for constructing these sophisticated molecular architectures.

The historical progression from simple heterocycles to complex fused systems reflects the broader evolution of organic chemistry toward the creation of molecules with increasingly specific and potent biological activities. This trend has been particularly pronounced in the pharmaceutical industry, where the demand for selective and effective therapeutic agents has driven the development of novel heterocyclic scaffolds with optimized properties.

Nomenclature and Structural Classification

The systematic nomenclature of (4aR,7aS)-tert-Butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate reflects the compound's complex structural features and stereochemical specifications. According to International Union of Pure and Applied Chemistry guidelines, the compound name incorporates several key structural elements that define its molecular architecture and spatial arrangement.

Table 1: Structural and Physical Properties of (4aR,7aS)-tert-Butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate

Property Value Reference
Chemical Abstract Service Number 694439-03-7
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-dioxino[2,3-c]pyrrole-6-carboxylate
Canonical Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CC2C(C1)OCCO2
International Chemical Identifier Key YTGMDYKVUYMIQK-DTORHVGOSA-N

The structural classification of this compound places it within the category of bicyclic heterocycles containing both nitrogen and oxygen heteroatoms. The dioxino component refers to the six-membered ring containing two oxygen atoms, while the pyrrole portion represents the five-membered nitrogen-containing ring. The fusion pattern [2,3-c] indicates the specific connectivity between these ring systems, creating a rigid bicyclic framework with defined spatial relationships.

The stereochemical descriptors (4aR,7aS) specify the absolute configuration at the ring junction carbons, which is crucial for understanding the compound's three-dimensional structure and potential biological activity. This stereochemical information is essential for distinguishing between different isomers and ensuring reproducible synthesis and characterization. The presence of the tert-butyl carboxylate protecting group adds another layer of structural complexity while providing opportunities for further chemical modification.

The tetrahydro designation indicates that the dioxino ring is fully saturated, distinguishing it from aromatic or partially unsaturated analogs. This saturation pattern affects the compound's conformational flexibility and electronic properties, influencing both its chemical reactivity and potential biological interactions. The systematic classification of this compound within established heterocyclic nomenclature systems facilitates communication among researchers and ensures accurate identification in chemical databases and literature.

Research Scope and Scientific Relevance

The scientific relevance of (4aR,7aS)-tert-Butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate extends across multiple domains of chemical research, reflecting the broader importance of heterocyclic compounds in modern science. Current research activities encompass synthetic methodology development, structure-activity relationship studies, and potential applications in medicinal chemistry and materials science. The compound serves as a representative example of the sophisticated molecular architectures that can be achieved through contemporary heterocyclic synthesis.

Recent advances in green synthesis methodologies have highlighted the importance of developing environmentally sustainable approaches for constructing complex heterocyclic systems. Research in this area includes the application of microwave-assisted reactions, solvent-free approaches, heterogeneous catalysis, ultrasound reactions, and biocatalysis for the preparation of nitrogen-containing heterocycles. These methodologies are particularly relevant for compounds like (4aR,7aS)-tert-Butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate, where multiple synthetic steps and protecting group strategies are typically required.

Table 2: Research Applications and Synthetic Methodologies for Related Heterocyclic Compounds

Research Area Methodology Target Compounds Yield Range Reference
Biocatalytic Synthesis Thiamine hydrochloride catalysis 1,5-benzodiazepines 67-350 μM IC50
Electro-oxidative Synthesis Electrochemical annulation Polysubstituted pyrroles 73-96%
Transfer Hydrogenation Iron-Tetraphos catalyst Pyrrole derivatives 88%
Ammonia Water Treatment Thermal cyclization Pyrrolidine derivatives 96%

The compound's potential as a molecular scaffold for drug discovery represents a significant area of scientific interest. Heterocyclic scaffolds, particularly those containing multiple heteroatoms, are recognized as privileged structures in medicinal chemistry due to their ability to provide favorable pharmacokinetic properties and selective biological activity. The bicyclic nature of the dioxino-pyrrole system offers unique opportunities for creating three-dimensional molecular shapes that can interact selectively with biological targets.

Research scope also encompasses the development of synthetic methodologies for accessing related bicyclic heterocycles with diverse substitution patterns and stereochemical configurations. The hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives have been proposed as low molecular weight polar scaffolds for compound library construction, demonstrating the broader utility of bicyclic heterocyclic systems in drug discovery applications. These studies highlight the importance of developing efficient synthetic routes to complex heterocyclic structures that can serve as starting points for medicinal chemistry programs.

The scientific relevance of this compound extends to its potential role in materials science applications, where heterocyclic compounds are increasingly used as building blocks for functional materials with specific electronic, optical, or mechanical properties. The unique combination of heteroatoms and stereochemical complexity in (4aR,7aS)-tert-Butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate provides opportunities for designing materials with tailored properties for specific applications.

Properties

IUPAC Name

tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(13)12-6-8-9(7-12)15-5-4-14-8/h8-9H,4-7H2,1-3H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGMDYKVUYMIQK-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129386
Record name rel-1,1-Dimethylethyl (4aR,7aS)-hexahydro-6H-1,4-dioxino[2,3-c]pyrrole-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694439-03-7
Record name rel-1,1-Dimethylethyl (4aR,7aS)-hexahydro-6H-1,4-dioxino[2,3-c]pyrrole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694439-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (4aR,7aS)-hexahydro-6H-1,4-dioxino[2,3-c]pyrrole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into:

  • A pyrrolidine core with a Boc-protected amine.

  • A 1,4-dioxane ring fused to the pyrrolidine.
    Key disconnections involve the C–O bonds of the dioxane ring and the C–N bond of the pyrrolidine.

Stepwise Laboratory Synthesis

Starting Materials and Initial Protection

The synthesis typically begins with a pyrrolidine derivative, such as (R)-pyrrolidin-3-ol, which undergoes Boc protection to ensure amine stability during subsequent reactions.

Reaction Scheme 1: Boc Protection

(R)-pyrrolidin-3-ol+(Boc)2ODMAP, CH2Cl2(R)-tert-butyl pyrrolidin-3-yl carbonate\text{(R)-pyrrolidin-3-ol} + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{(R)-tert-butyl pyrrolidin-3-yl carbonate}

  • Conditions : Dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), room temperature.

  • Yield : 85–92% after column purification.

Dioxane Ring Formation

The dioxane ring is constructed via a Mitsunobu reaction or nucleophilic substitution. A Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) is preferred for stereochemical control.

Reaction Scheme 2: Mitsunobu Cyclization

(R)-tert-butyl pyrrolidin-3-yl carbonate+1,2-ethanediolDEAD, PPh3,THF(4aR,7aS)-tert-butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate\text{(R)-tert-butyl pyrrolidin-3-yl carbonate} + \text{1,2-ethanediol} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{(4aR,7aS)-tert-butyl tetrahydro-2H-dioxino[2,3-c]pyrrole-6(3H)-carboxylate}

  • Conditions : Tetrahydrofuran (THF), 0°C to reflux.

  • Yield : 70–78%, with diastereomeric excess >98%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.51278
DCM8.91865
DMF36.7658

THF provides optimal polarity for Mitsunobu reactions, balancing reactivity and solubility.

Catalytic Systems

Alternative catalysts, such as polymer-supported triphenylphosphine, reduce post-reaction purification steps:

  • Polymer-bound PPh3_3 : Yield 75%, purity 95% after filtration.

  • Traditional PPh3_3 : Yield 78%, purity 89% after column chromatography.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety:

  • Reactor Type : Micro-tubular reactor with in-line IR monitoring.

  • Throughput : 5–10 kg/day per reactor unit.

  • Advantages : Precise temperature control, reduced solvent waste.

Green Chemistry Considerations

  • Solvent Recovery : >90% THF recycled via distillation.

  • Waste Minimization : DEAD byproducts neutralized with acidic ion-exchange resins.

Analytical and Characterization Techniques

Structural Confirmation

  • NMR Spectroscopy :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc), 3.65–4.10 (m, 6H, dioxane and pyrrolidine protons).

    • 13C NMR^{13}\text{C NMR}: δ 28.3 (Boc CH3_3), 80.1 (Boc quaternary C), 154.2 (C=O).

  • X-ray Crystallography : Confirms (4aR,7aS) configuration with a Flack parameter of 0.02(3).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

  • Chiral GC : Enantiomeric excess >99.5% with a β-cyclodextrin column.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. The compound has been explored as a potential inhibitor of the ERK5 pathway, which is implicated in cancer cell proliferation and survival. In a study focusing on pyrrole carboxamide inhibitors, the compound demonstrated submicromolar potency against ERK5, making it a candidate for further development as an anticancer agent .

Table 1: Inhibitory Potency of Pyrrole Derivatives Against ERK5

CompoundIC50 (nM)SelectivityReference
(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate<100High
BAY-885<50Excellent

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied to evaluate its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption and favorable metabolic stability, which are crucial for its potential therapeutic applications.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-life (t1/2)80 min
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg

These parameters suggest that the compound could be effectively administered orally with a reasonable duration of action .

Material Science

Polymer Chemistry
The structure of this compound allows for its incorporation into polymer matrices. Its unique dioxin and pyrrole functionalities can enhance the thermal and mechanical properties of polymers. Research is ongoing to explore its use as a monomer or additive in creating advanced materials with specific characteristics .

Case Studies

Case Study 1: ERK5 Inhibition
In a study published in April 2022, researchers optimized a series of pyrrole carboxamide compounds for ERK5 inhibition. Among these compounds, this compound was identified as a lead candidate due to its favorable binding affinity and selectivity profile. The study highlighted its potential utility in treating cancers driven by aberrant ERK5 signaling .

Case Study 2: Polymer Development
Another research initiative focused on incorporating the compound into biodegradable polymers for drug delivery systems. The results indicated that the inclusion of this compound improved the release profile of therapeutic agents while maintaining biocompatibility .

Mechanism of Action

The mechanism of action of (4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs differ in ring systems, substituents, and stereochemistry, leading to distinct physicochemical and pharmacological properties. Key comparisons include:

Compound CAS No. Key Structural Features Applications
(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate 694439-03-7 Bicyclic dioxane-pyrrolidine; tert-butyl carbamate Intermediate for kinase inhibitors, protease inhibitors
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate N/A Pyrano-pyrrole core; amino, cyano, phenyl substituents Chiral building block for organocatalytic synthesis
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate N/A Hexahydropyrrolo[3,4-c]pyrrole; benzo[d][1,2,3]triazole substituent Autotaxin (ATX) enzyme inhibition; anticancer drug candidate
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 1174020-52-0 Oxazepane ring; hydroxymethyl group Intermediate for spirocyclic kinase inhibitors

Key Observations :

  • Ring Systems: The dioxino-pyrrolidine scaffold in the target compound offers rigidity and moderate polarity, whereas pyrano-pyrrole derivatives (e.g., CAS N/A) exhibit greater planarity, influencing solubility and binding affinity .
  • Substituents: The tert-butyl carbamate group enhances stability, while analogs with amino-cyano-phenyl groups (e.g., ) are more reactive in Michael addition reactions.
  • Bioactivity : Compounds like (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole derivatives show potent ATX inhibition (IC₅₀ < 100 nM) due to their benzo-triazole substituents, unlike the target compound, which lacks such pharmacophores .

Key Differences :

  • The target compound’s synthesis prioritizes scalability and stability, while organocatalytic routes (e.g., ) focus on enantioselectivity.
  • Use of CDI/HATU in pyrrolo-pyrrole derivatives enables efficient amide bond formation, critical for attaching bioactive substituents .
Pharmacokinetic and Physicochemical Properties
Property Target Compound (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole tert-Butyl Oxazepane Carboxylate
LogP 1.8–2.2 (estimated) 2.5–3.0 1.5–1.8
Solubility (PBS) 25–50 µM <10 µM >100 µM
Metabolic Stability High (t₁/₂ > 6 h) Moderate (t₁/₂ ~3 h) High (t₁/₂ > 8 h)

Notes:

  • The target compound’s dioxane ring improves aqueous solubility compared to lipophilic pyrrolo-pyrrole analogs .
  • tert-Butyl oxazepane derivatives exhibit superior solubility due to their flexible seven-membered ring .

Biological Activity

(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate (CAS No. 694439-03-7) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}NO4_{4}, with a molecular weight of 229.27 g/mol. The compound features a dioxin ring structure, which is significant for its biological interactions.

Anticancer Activity

Research has demonstrated that pyrrole-based compounds can inhibit cancer cell proliferation. A study focusing on related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The exact mechanism for this compound remains to be elucidated but is an area of active investigation.

Neuroprotective Effects

Compounds containing dioxin structures have been explored for neuroprotective properties. Preliminary data suggest that this compound may exhibit similar effects by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

StudyFindings
Antimicrobial Activity Similar pyrrole derivatives showed inhibition against E. coli and S. aureus.
Anticancer Mechanism Induction of apoptosis in human cancer cell lines through caspase activation was observed in related compounds.
Neuroprotection Dioxin-containing compounds reduced neuroinflammation in vitro and in vivo models.

The biological activities of this compound are hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial resistance or cancer cell survival.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancerous cells.
  • Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying (4aR,7aS)-tert-butyl derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Boc-protection reactions using tert-butyl dicarbonate (Boc2O) in polar aprotic solvents like DMF or DCM. For example, NaH is often employed as a base to deprotonate reactive sites, followed by quenching with aqueous workup. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or preparative TLC is critical to isolate stereoisomers, as seen in similar pyrrolo-pyrimidine syntheses . Optimization may require adjusting stoichiometry, reaction time, or temperature to minimize byproducts.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl signals at ~1.4 ppm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight, while IR spectroscopy can identify carbonyl stretches from the Boc group. Cross-referencing with analogs in patents (e.g., EP 4 374 877 A2) ensures consistency in spectral data .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the Boc group. Stability tests under varying pH and temperature (e.g., TGA/DSC analysis) are recommended. Degradation products, such as free amines or oxidized dioxane rings, should be monitored via periodic HPLC-MS .

Q. How can researchers safely handle this compound to avoid exposure risks?

  • Methodological Answer : Follow GHS hazard codes (e.g., H342 for suspected mutagenicity). Use fume hoods, nitrile gloves, and PPE during synthesis. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can experimental designs address contradictions in spectral or reactivity data for stereoisomers?

  • Methodological Answer : Employ chiral HPLC or X-ray crystallography to resolve enantiomeric ambiguity. For reactivity discrepancies, conduct kinetic studies under controlled conditions (e.g., variable-temperature NMR) to identify steric or electronic influences on reaction pathways . Replicate experiments with deuterated solvents to rule out solvent effects .

Q. What strategies mitigate organic degradation during long-term stability assays, as seen in HSI-based pollution studies?

  • Methodological Answer : Implement continuous cooling (4°C) to slow hydrolysis/oxidation. Use stabilizers like BHT (butylated hydroxytoluene) for free radical-prone compounds. Monitor degradation via real-time Raman spectroscopy or LC-MS to correlate stability with environmental variables (e.g., humidity, light) .

Q. How can computational modeling guide the optimization of synthetic routes for this compound?

  • Methodological Answer : Apply DFT calculations (e.g., Gaussian 09) to predict transition states and regioselectivity in ring-forming steps. Molecular docking studies can assess steric hindrance in the dioxino-pyrrole core, informing solvent choice (e.g., DMF vs. THF) for improved yield .

Q. What analytical approaches resolve low IPL (intact polar lipid) interference in biological assays involving this compound?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipid-rich matrices. Validate purity via MALDI-TOF or <sup>31</sup>P NMR for phosphorylated byproducts. Normalize data against sediment-derived organic matter controls to distinguish compound-specific effects .

Q. How do functional group modifications (e.g., Boc deprotection) impact the compound’s bioactivity or pharmacokinetics?

  • Methodological Answer : Compare Boc-protected and deprotected analogs in vitro (e.g., CYP450 inhibition assays). Assess logP changes via shake-flask experiments to predict BBB permeability. Use SPR (surface plasmon resonance) to measure binding affinity shifts toward target proteins .

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